amine CAS No. 1152657-49-2](/img/structure/B3214760.png)
[(3,4-Dimethylphenyl)methyl](2-methoxyethyl)amine
説明
(3,4-Dimethylphenyl)methylamine is an organic compound with the chemical formula C12H19NO . It is a liquid at room temperature . It is one of numerous organic compounds available from American Elements .
Molecular Structure Analysis
The IUPAC name for this compound isN-[(3,4-dimethylphenyl)methyl]-2-methoxyethanamine . The molecular weight is 193.29 . The InChI key is QNKMMGIFXWOGAS-UHFFFAOYSA-N . Chemical Reactions Analysis
2-Methoxyethylamine, a component of the compound, can be used in substitution reactions with phosphoimidazolide-activated derivatives of nucleosides . It can also be used to synthesize amides by reacting with carboxylic acids .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of193.29 . The storage temperature is 4 °C .
作用機序
[(3,4-Dimethylphenyl)methyl](2-methoxyethyl)amine acts as a partial agonist at the 5-HT2A receptor, which is a subtype of serotonin receptor. This receptor is known to be involved in the regulation of mood, cognition, and perception. This compound also has an affinity for other serotonin receptors, including the 5-HT2B and 5-HT2C subtypes. Additionally, this compound has been found to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces changes in mood, perception, and cognition, including increased feelings of euphoria, empathy, and sociability. However, these effects are not well understood and require further investigation.
実験室実験の利点と制限
[(3,4-Dimethylphenyl)methyl](2-methoxyethyl)amine has several advantages for use in lab experiments, including its relatively simple synthesis method and its potential as a tool for investigating the role of serotonin receptors in the brain. However, there are also limitations to its use, including its potential for abuse and its lack of specificity for serotonin receptors.
将来の方向性
There are several potential future directions for research on [(3,4-Dimethylphenyl)methyl](2-methoxyethyl)amine. One area of interest is the development of more selective agonists for specific serotonin receptor subtypes. Another area of interest is the investigation of this compound's potential as a therapeutic agent for various psychiatric and neurological disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and its potential for abuse.
Conclusion:
This compound is a chemical compound that has gained attention in the scientific community due to its potential for use in research and development. It has been shown to have an affinity for serotonin receptors and to produce a range of biochemical and physiological effects. While there are limitations to its use, this compound has several advantages for use in lab experiments and has potential for further research in the future.
科学的研究の応用
[(3,4-Dimethylphenyl)methyl](2-methoxyethyl)amine has been used in various scientific studies to investigate its potential as a therapeutic agent. It has been shown to have an affinity for serotonin receptors, which are involved in the regulation of mood and behavior. This compound has also been found to stimulate the release of dopamine and norepinephrine, which are neurotransmitters that play a role in reward and motivation.
特性
IUPAC Name |
N-[(3,4-dimethylphenyl)methyl]-2-methoxyethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10-4-5-12(8-11(10)2)9-13-6-7-14-3/h4-5,8,13H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKMMGIFXWOGAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCCOC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



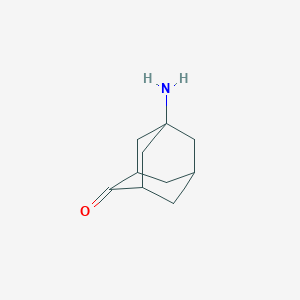
![7-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3214684.png)




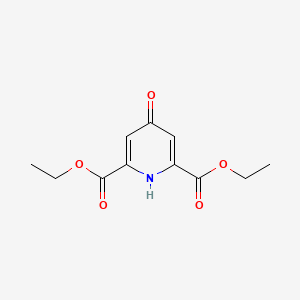

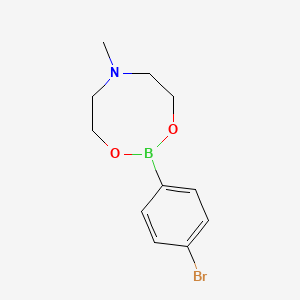

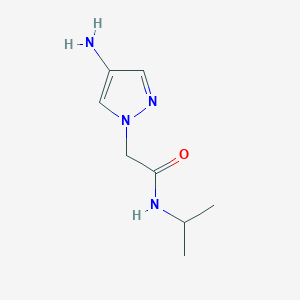
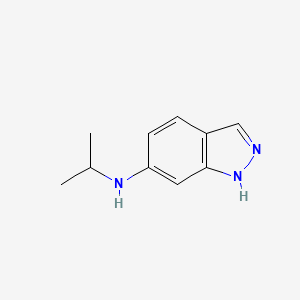

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B3214794.png)